molecular formula C9H15BrO B13629226 1-Bromo-2-cyclobutoxycyclopentane

1-Bromo-2-cyclobutoxycyclopentane

Cat. No.: B13629226
M. Wt: 219.12 g/mol
InChI Key: PGRCQBYVNSPYSW-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclobutoxycyclopentane is an organic compound characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a cyclobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxycyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane followed by the introduction of the cyclobutoxy group. The bromination typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where cyclopentane is treated with bromine in the presence of a catalyst. The subsequent introduction of the cyclobutoxy group can be achieved through nucleophilic substitution reactions using appropriate alkoxide reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-cyclobutoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of cyclopentane derivatives with different functional groups.

    Oxidation: Formation of cyclopentanol or cyclopentanone derivatives.

    Reduction: Formation of cyclopentane.

Scientific Research Applications

1-Bromo-2-cyclobutoxycyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Potential use in the study of biological pathways involving halogenated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclobutoxycyclopentane involves its interaction with molecular targets through its bromine and cyclobutoxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclobutoxy group can influence the compound’s reactivity and stability. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.

Comparison with Similar Compounds

  • 1-Bromo-2-cyclopentyloxycyclopentane
  • 1-Bromo-2-cyclohexyloxycyclopentane
  • 1-Bromo-2-cyclopropoxycyclopentane

Comparison: 1-Bromo-2-cyclobutoxycyclopentane is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

1-bromo-2-cyclobutyloxycyclopentane

InChI

InChI=1S/C9H15BrO/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-9H,1-6H2

InChI Key

PGRCQBYVNSPYSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2CCCC2Br

Origin of Product

United States

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